molecular formula C8H10N2O B189426 2-Acetamido-6-methylpyridine CAS No. 5327-33-3

2-Acetamido-6-methylpyridine

Cat. No. B189426
CAS RN: 5327-33-3
M. Wt: 150.18 g/mol
InChI Key: UEXYAZLLFZIXHN-UHFFFAOYSA-N
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Patent
US04689342

Procedure details

A mixture of 50 g of 6-amino-2-methyl-pyridine in 250 ml of acetic acid anhydride was refluxed for one hour and was then evaporated to dryness under reduced pressure. The residue was taken up in methylene chloride and the solution was washed with water and then with aqueous sodium hydroxide solution and then with water. The solution was dried and evaporated to dryness under reduced pressure. The residual oil was crystallized from isopropyl ether to obtain 41 g of 6-acetamido-2-methyl-pyridine melting at 87° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([CH3:8])[CH:5]=[CH:4][CH:3]=1.[C:9](OC(=O)C)(=[O:11])[CH3:10]>>[C:9]([NH:1][C:2]1[N:7]=[C:6]([CH3:8])[CH:5]=[CH:4][CH:3]=1)(=[O:11])[CH3:10]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
NC1=CC=CC(=N1)C
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
was then evaporated to dryness under reduced pressure
WASH
Type
WASH
Details
the solution was washed with water
CUSTOM
Type
CUSTOM
Details
The solution was dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residual oil was crystallized from isopropyl ether

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC1=CC=CC(=N1)C
Measurements
Type Value Analysis
AMOUNT: MASS 41 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.